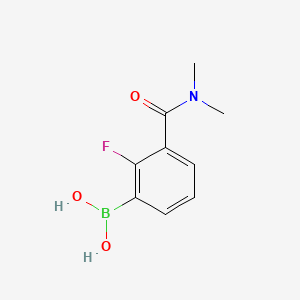

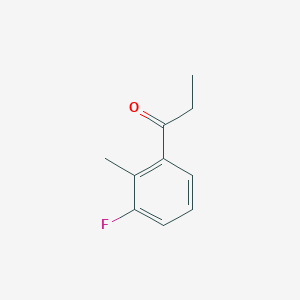

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid

Overview

Description

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is a boronic acid derivative . It is used for pharmaceutical testing .

Molecular Structure Analysis

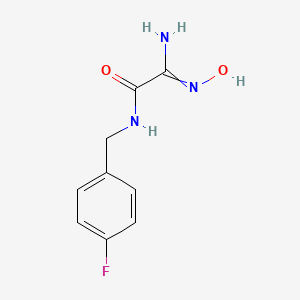

The molecular formula of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is C9H11BFNO3 . The molecular weight is 293.142 . The InChI key is SFQUHHDNRQOMIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The density of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is 1.1±0.1 g/cm3 . The boiling point is 422.6±40.0 °C at 760 mmHg . The flash point is 209.4±27.3 °C .Scientific Research Applications

Glucose-Sensitive Hydrogels

Phenylboronic acid-based hydrogels, which include derivatives like our compound, have been used in the design of glucose-sensitive hydrogels . These hydrogels can release hypoglycemic drugs such as insulin in response to an increase in glucose levels . This application is particularly relevant for diabetes patients, as it allows for more precise control of blood glucose levels .

Insulin Delivery Systems

The glucose-responsive nature of phenylboronic acid-based hydrogels also makes them suitable candidates for the design of insulin delivery systems . The hydrogels can release insulin in response to increased glucose levels, providing a potential solution for the automatic regulation of blood glucose .

Self-Healing Materials

Phenylboronic acid-based hydrogels have self-healing capacities . This means that they can repair themselves after being damaged, which is a desirable property in many applications, including biomedical devices and wearable sensors .

Fluorescence Imaging

Phenylboronic acid-based functional materials have been used in fluorescence imaging . These materials can bind to overexpressed receptor molecules on the tumor surface, achieving imaging of the tumors . This allows for the distinction of tumors from normal tissues and provides better specificity and sensitivity .

Tumor Therapy

Phenylboronic acid-based functional materials have been applied in various forms of tumor therapy, including chemotherapy, gene therapy, phototherapy, and immunotherapy . These materials can enhance cellular uptake and are used for active targeting of cancer cells and tumors .

Sensor Design

Phenylboronic acid derivatives have been used in the design of sensors . For example, a sensor was developed using gold nanoparticles modified with carboxylic acid and a hydrogel matrix based on 3-(acrylamido)phenylboronic acid . This sensor showed high selectivity toward glucose .

Safety And Hazards

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing skin thoroughly after handling .

properties

IUPAC Name |

[3-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-4-3-5-7(8(6)11)10(14)15/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJWWRWLFPUVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)N(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)

![3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1442042.png)

![3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1442043.png)

![6-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1442045.png)

![3-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1442052.png)

![3-bromo-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1442054.png)